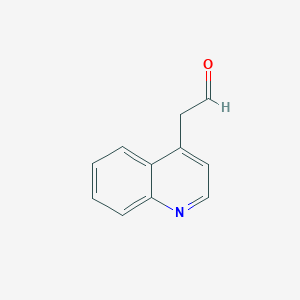

2-(Quinolin-4-YL)acetaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Quinolin-4-yl)acetaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various quinoline derivatives. These derivatives have been extensively studied due to their potential pharmacological properties, particularly as antitubercular agents . The compound is characterized by the presence of a quinoline moiety, which is a heterocyclic aromatic organic compound with a bicyclic structure that includes a benzene ring fused to a pyridine ring.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the use of 2-(quinolin-4-yl)acetaldehyde or related structures as intermediates. For instance, 2-(quinolin-4-yloxy)acetamides, which show potent in vitro inhibition of Mycobacterium tuberculosis, are synthesized through chemical modifications of lead compounds . Similarly, 2-quinoxalinyl carbaldehyde dimethyl acetals, which can be converted into 2-quinoxalinyl carbaldehydes, are synthesized via a cross-coupling reaction with methanol . A green and efficient synthesis of 2-amino-3-cyanoquinoline derivatives has been reported using 4-hydroxyquinolin-2(1H)-one, aldehyde, and malononitrile in the presence of ammonium acetate . Additionally, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides have been synthesized through a Passerini three-component reaction involving quinoline-4-carbaldehyde .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex and diverse. For example, the crystal structure of a quinoline-related compound, acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester, has been determined by X-ray diffraction analysis, revealing a monoclinic space group and a stable chair conformation for the pyranoid ring .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. A synergistic I2/amine promoted Povarov-type reaction has been used to synthesize 2-acyl-3-aryl(alkyl)quinolines using aryl(alkyl)acetaldehydes as alkene surrogates . Tandem Knoevenagel condensation with aldehyde and Michael addition of enamine with the quinone methide is another approach for synthesizing 2-hydroxypyrano[3,2-c]quinolin-5-ones . Electrophile-mediated cyclization reactions of 2-isocyanostyrene derivatives have been employed to synthesize 2,4-disubstituted quinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(quinolin-4-yl)acetaldehyde and its derivatives are influenced by their molecular structure. While specific physical properties such as melting points, boiling points, and solubility are not detailed in the provided papers, the chemical properties are highlighted through their reactivity in various synthesis reactions. The stability of the compounds, as well as their reactivity towards different reagents, is crucial for their potential application in medicinal chemistry .

Aplicaciones Científicas De Investigación

Synthesis of Quinoline Derivatives

2-(Quinolin-4-yl)acetaldehyde is employed in the synthesis of various quinoline derivatives. One study outlines a method for synthesizing 4-functionalized quinoline derivatives, involving ethynyl ketene-S,S-acetals reacting with arylamines and aldehydes (Yu-Long Zhao et al., 2007). Another research highlights the synthesis of 2,4-disubstituted quinolines by electrophile-mediated cyclization reactions of 2-isocyanostyrene derivatives (K. Kobayashi et al., 2004).

Three-Component Reactions

A study describes the synthesis of novel α-(acyloxy)-α-(quinolin-4-yl)acetamides via a Passerini three-component reaction, indicating the versatility of 2-(Quinolin-4-yl)acetaldehyde in multi-component synthesis processes (Jafar Taran et al., 2014).

Applications in Antimicrobial and Antitubercular Agents

Derivatives of 2-(Quinolin-4-yl)acetaldehyde have been evaluated for their potential as antimicrobial agents. For example, a study synthesizes (2E)-1-(8-hydroxyquinolin-7-yl)-3-(Aryl) prop-2-en-1-one, derivatives of Chalcones, and evaluates their anti-bacterial activity (A. Chabukswar et al., 2012). Additionally, 2-(Quinolin-4-yloxy)acetamides have been identified as potent inhibitors of Mycobacterium tuberculosis growth, effective against drug-susceptible and drug-resistant strains (K. Pissinate et al., 2016).

Other Applications

2-(Quinolin-4-yl)acetaldehyde derivatives have also been explored for other applications, such as in the synthesis of DNA adducts of acetaldehyde, providing insights into its mutagenic and carcinogenic properties (M. Wang et al., 2000). Additionally, compounds like 2-(quinolin-2-yl)quinazolin-4(3H)-one, related to 2-(Quinolin-4-yl)acetaldehyde, have been studied for their role as corrosion inhibitors for steel in acidic environments (Weiwei Zhang et al., 2016).

Direcciones Futuras

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, future research may focus on the synthesis of new quinoline derivatives and their potential applications in various fields.

Propiedades

IUPAC Name |

2-quinolin-4-ylacetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-8-6-9-5-7-12-11-4-2-1-3-10(9)11/h1-5,7-8H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRPQHAAUCSUHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627139 |

Source

|

| Record name | (Quinolin-4-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Quinolin-4-YL)acetaldehyde | |

CAS RN |

545423-96-9 |

Source

|

| Record name | (Quinolin-4-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybenzoic acid](/img/structure/B1322500.png)

![Fmoc-3-endo-aminobicyclo[2.2.1]-hept-5-ene-2-endo-carboxylic acid](/img/structure/B1322507.png)

![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)